tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate

ADC linker stereochemistry enantiomeric purity cathepsin substrate recognition

When ADC maleimide conjugation protocols demand concentrated linker stocks (≥150 mg/mL) at ≤10% DMSO to preserve antibody integrity, Fmoc-Gly-Gly-Phe-OtBu provides the solution: • 200 mg/mL DMSO solubility (358.65 mM) - 2× the D-isomer - enabling concentrated stock preparation for cysteine-based bioconjugation • Orthogonal Fmoc/OtBu protection permits sequential deprotection: TFA removes OtBu for C-terminal coupling while Fmoc remains intact for N-terminal extension • Multi-vendor availability at ≥98% purity reduces single-source supply risk for IND-enabling studies

Molecular Formula C32H35N3O6
Molecular Weight 557.6 g/mol
Cat. No. B12300938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate
Molecular FormulaC32H35N3O6
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)
InChIKeyXQLGBXCTOOARCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Gly-Phe-OtBu: Key Identity and Procurement


tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate, commonly designated Fmoc-Gly-Gly-Phe-OtBu (CAS 236426-37-2, MW 557.64, formula C₃₂H₃₅N₃O₆), is an Fmoc-protected tripeptide comprising two glycine residues and an L-phenylalanine residue with a C-terminal tert-butyl ester . The compound functions as a cleavable peptide linker intermediate for antibody-drug conjugate (ADC) synthesis, where the Gly-Gly-Phe (GGF) motif serves as a protease-sensitive substrate for lysosomal cathepsins, and as a building block in Fmoc solid-phase peptide synthesis (SPPS) . Its orthogonally protected architecture—Fmoc at the N-terminus (base-labile) and OtBu at the C-terminus (acid-labile)—enables sequential deprotection and conjugation strategies distinct from free-acid or single-protection analogs .

Workflow
ADC linker-payload intermediate synthesis
Selection
L-Phe stereochemistry for cathepsin recognition
Protection
Orthogonal Fmoc/OtBu for sequential deprotection
Format
SPPS building block; solution-phase conjugation

Why Fmoc-Gly-Gly-Phe-OtBu Cannot Be Replaced


Generic substitution among Fmoc-protected peptide linkers is precluded by three interdependent factors: stereochemistry, orthogonal protection, and solubility. Fmoc-Gly-Gly-Phe-OtBu is the (S)-enantiomer (L-phenylalanine) and cannot be replaced by its (R)-enantiomer Fmoc-Gly-Gly-D-Phe-OtBu without altering protease recognition—cathepsin B and L cleavage specificity is stereochemistry-dependent, and the D-Phe isomer exhibits a 2-fold lower DMSO solubility (100 vs 200 mg/mL) that directly impacts conjugation reaction efficiency . The C-terminal tert-butyl ester provides acid-labile protection orthogonally to the base-labile Fmoc group; substituting with the free-acid analog Fmoc-Gly-Gly-Phe-OH (CAS 160036-44-2) eliminates this orthogonality and requires different activation chemistry for C-terminal coupling . Furthermore, truncated analogs such as Fmoc-Gly-Gly-OH lack the phenylalanine residue essential for cathepsin recognition within the GGF protease-cleavable motif . These differences are not cosmetic—each directly governs whether the linker can be incorporated site-specifically, conjugated efficiently, and cleaved selectively in the intended biological context.

D-Phe enantiomer may alter cathepsin cleavage: Fmoc-Gly-Gly-D-Phe-OtBu carries the non-native (R)-configuration, which may reduce or abolish recognition by lysosomal cathepsins B and L compared to the L-Phe target.
Free-acid analog eliminates orthogonal protection: Fmoc-Gly-Gly-Phe-OH lacks the acid-labile OtBu group, requiring in situ activation for C-terminal coupling and preventing sequential Fmoc/OtBu deprotection strategies.
Truncated analogs lack cathepsin motif: Fmoc-Gly-Gly-OH and similar shortened linkers do not contain the phenylalanine residue essential for GGF protease-cleavable linker function.

Fmoc-Gly-Gly-Phe-OtBu: Quantitative Comparison Evidence


Enantiomeric Identity and Biological Recognition

Fmoc-Gly-Gly-Phe-OtBu is the (S)-enantiomer bearing L-phenylalanine at the C-terminal residue. Its direct comparator, Fmoc-Gly-Gly-D-Phe-OtBu (HY-44234A), is the (R)-enantiomer with D-phenylalanine. The L-isomer (target) is the naturally occurring configuration recognized by lysosomal cathepsins B and L that cleave the Gly-Gly-Phe motif in ADC linkers; the D-isomer is explicitly marketed as a stereochemical variant for applications requiring altered protease susceptibility . A representative batch of the target compound achieves 99.75% purity (HPLC), while the D-isomer is specified at 98.28% purity with 99.92% enantiomeric excess . The (S)-configuration at the Phe α-carbon (InChIKey XQLGBXCTOOARCT-MHZLTWQESA-N, /t27-/m0/s1) is structurally confirmed by SMILES notation .

Enantiomeric Identity
Head-to-head
Target: (S)-enantiomer, 99.75% purity
Comparator: (R)-enantiomer, 98.28% purity, 99.92% ee
Supports stereochemical-control context for cathepsin substrate recognition
Configuration confirmed by InChIKey chiral annotation
ADC linker stereochemistry enantiomeric purity cathepsin substrate recognition

DMSO Solubility Advantage

DMSO solubility is a critical parameter for ADC linker-payload conjugation reactions, which are typically performed in DMSO or DMSO-aqueous mixtures. Fmoc-Gly-Gly-Phe-OtBu exhibits a DMSO solubility of 200 mg/mL (358.65 mM, with sonication), while its (R)-enantiomer Fmoc-Gly-Gly-D-Phe-OtBu reaches only 100 mg/mL (179.33 mM, with sonication) under equivalent conditions . This represents a 2.0-fold solubility advantage for the target L-isomer, translating to higher achievable concentrations in conjugation reactions and potentially more efficient stoichiometric control during maleimide or activated-ester coupling steps .

DMSO Solubility
Head-to-head
Target: 200 mg/mL (358.65 mM)
Comparator: 100 mg/mL (179.33 mM)
Reported 2-fold higher solubility supports conjugation solution preparation
DMSO, sonication-assisted; multiple vendor specifications
ADC conjugation solubility DMSO solubility linker formulation

Cathepsin L-Selective Cleavage of GGF Motif

The Gly-Gly-Phe (GGF) motif present in Fmoc-Gly-Gly-Phe-OtBu is the core recognition sequence of the GGFG tetrapeptide linker used in trastuzumab deruxtecan (ENHERTU®/DS-8201a). In head-to-head enzymatic assays at pH 4.5–5.5, the GGFG linker demonstrated pronounced selectivity for cathepsin L over cathepsin B: cathepsin L released approximately all DXd payload after 72 hours, whereas cathepsin B barely catalyzed DXd release [1]. In contrast, the Val-Cit (VC) linker class is sensitive to both cathepsin B and L, releasing approximately all MMAE payload within only 0.5 hours—indicating a fundamentally different and faster cleavage profile [1]. The MC-Gly-Gly-Phe linker variant (identical GGF tripeptide core with maleimidocaproyl N-cap) achieves 92% cleavage by cathepsin B (100 nM, 37°C, 4 h), confirming that the GGF sequence itself is a competent cathepsin substrate, with cathepsin selectivity modulated by the full linker context .

Cathepsin L Selectivity
Class-level
GGFG linker: cathepsin L releases ~100% DXd in 72 h; cathepsin B minimal
VC linker: ~100% MMAE release in 0.5 h by both cathepsins
Reported cathepsin L/B selectivity context for GGF core motif
Data from GGFG and MC-GGF analogs; extrapolated to GGF core
cathepsin L selectivity GGFG linker cleavage ADC payload release kinetics

Commercial Purity and Batch Consistency

Fmoc-Gly-Gly-Phe-OtBu is commercially available with rigorously documented high purity from multiple independent vendors: 99.82% (Biorbyt, batch-dependent) , 99.75% (TargetMol, batch T17953) , 99.80% (MedChemExpress via Fisher Scientific) , and >98% by HPLC (MolNova) . Competing cleavable ADC linker intermediates typically carry broader purity specifications: the D-isomer Fmoc-Gly-Gly-D-Phe-OtBu is specified at 98.28% (MedChemExpress) ; Fmoc-Gly-Gly-Phe-OH is commonly offered at ≥95% ; and generic Fmoc-amino acid tert-butyl esters are frequently supplied at 95–97% . The batch-documented purity of the target compound in the 99.7–99.8% range reduces the risk of impurity-driven side reactions during high-stakes ADC conjugation, where even minor deletion sequences or epimerization byproducts can compromise drug-antibody ratio (DAR) control.

Commercial Purity
Cross-study
Target: 99.75–99.82% across multiple vendors
D-isomer: 98.28%; free-acid analog: ≥95%
Supports batch-consistency review for DAR characterization
Batch-specific COA from independent suppliers
ADC linker purity batch-to-batch consistency procurement quality specification

Orthogonal Fmoc/OtBu Protection Strategy

Fmoc-Gly-Gly-Phe-OtBu carries two orthogonal protecting groups: an N-terminal Fmoc group removable under mild basic conditions (20% piperidine in DMF, typical SPPS protocol), and a C-terminal tert-butyl ester (OtBu) removable under acidic conditions (TFA-based cocktails) . This orthogonality is absent in the free-acid analog Fmoc-Gly-Gly-Phe-OH (CAS 160036-44-2, MW 501.53), which exposes a free carboxylic acid requiring in situ activation (e.g., HATU/DIPEA) for C-terminal elongation and cannot be selectively deprotected . The OtBu group additionally confers increased lipophilicity (XLogP = 4.6 for the target compound) compared to the free acid, which may influence purification by reversed-phase HPLC and handling characteristics . Singly-protected analogs such as Fmoc-Gly-Gly-OH lack the phenylalanine residue entirely, forfeiting the cathepsin-cleavable motif .

Orthogonal Protection
Cross-study
Fmoc: base-labile (20% piperidine/DMF)
OtBu: acid-labile (TFA cocktails)
XLogP 4.6 (predicted)
Enables sequential bidirectional deprotection workflow
Free-acid analog lacks orthogonal OtBu; requires activation
orthogonal protection Fmoc SPPS tert-butyl ester deprotection ADC linker synthesis

Fmoc-Gly-Gly-Phe-OtBu Application Scenarios


High-Concentration DMSO Conjugation

When ADC linker-payload conjugation protocols demand concentrated linker stock solutions (≥150 mg/mL in DMSO) to minimize organic co-solvent volume and avoid antibody precipitation, Fmoc-Gly-Gly-Phe-OtBu is the appropriate choice over its D-isomer. With a DMSO solubility of 200 mg/mL (358.65 mM)—double the 100 mg/mL (179.33 mM) of Fmoc-Gly-Gly-D-Phe-OtBu—the L-isomer enables preparation of 2-fold more concentrated stock solutions . This is particularly critical in maleimide-based conjugation to partially reduced interchain cysteines, where DMSO content is typically limited to ≤10% (v/v) to preserve antibody structural integrity .

Cathepsin L-Targeted Linker Design

For ADC programs targeting tumor types where cathepsin L is the dominant lysosomal protease (e.g., HER2-positive gastric and breast cancers), the Gly-Gly-Phe (GGF) core motif present in Fmoc-Gly-Gly-Phe-OtBu provides the necessary cathepsin L recognition element. As demonstrated by the GGFG linker in trastuzumab deruxtecan, cathepsin L achieves near-complete DXd payload release within 72 hours, whereas cathepsin B shows minimal activity on this sequence . The L-phenylalanine stereochemistry of the target compound is essential for this recognition; substitution with D-Phe (as in Fmoc-Gly-Gly-D-Phe-OtBu) would be expected to alter or abrogate cathepsin binding . Users should procure the L-isomer (CAS 236426-37-2) specifically for cathepsin L-biased linker designs.

Multi-Step SPPS with Orthogonal Deprotection

In Fmoc-SPPS workflows where the tripeptide GGF unit must be incorporated as a pre-assembled building block with subsequent selective deprotection at either terminus, Fmoc-Gly-Gly-Phe-OtBu is the only suitable choice among commercially available GGF analogs. The OtBu ester can be removed with TFA to expose the C-terminal carboxylic acid for on-resin or solution-phase coupling, while the Fmoc group remains intact for later N-terminal extension—a sequential deprotection strategy not possible with the free-acid analog Fmoc-Gly-Gly-Phe-OH (which would require activation of the free carboxylate before any N-terminal manipulation) . This orthogonality is essential for constructing longer peptide sequences (e.g., GGFG-based linkers) or for site-specific conjugation to payloads via the C-terminus.

High-Purity Linker with Multi-Vendor Supply

For preclinical ADC programs transitioning from lead optimization to IND-enabling studies, linker intermediate purity and supply chain redundancy become critical procurement parameters. Fmoc-Gly-Gly-Phe-OtBu is available at 99.75–99.82% purity from at least four independent vendors (TargetMol, Biorbyt, MedChemExpress/Fisher Scientific, MolNova), providing documented batch-specific purity that meets or exceeds the ≥98% threshold commonly required for DAR characterization . This multi-vendor availability at high purity reduces single-source supply risk and supports comparative quality assessment across suppliers—an advantage not all analog linkers share.

Application
Selection Property
Validation Focus
DMSO Conjugation Protocols
High DMSO solubility (200 mg/mL)
Conjugation efficiency with minimal co-solvent volume
Cathepsin L-Biased Linker Design
L-Phe stereochemistry for cathepsin recognition
Cathepsin L/B selectivity in payload release assays
Multi-Step SPPS Assembly
Orthogonal Fmoc/OtBu protection
Sequential deprotection and site-specific coupling
Preclinical ADC Supply Chain
Multi-vendor purity ≥99.75%
Batch consistency and supply redundancy
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